Pt-Dpzm
Overview
Description
Pt-Dpzm refers to a dinuclear platinum complex linked via a 4,4′-dipyrazolylmethane (dpzm) ligand . This complex has been studied for its potential applications in cancer treatment . The complex can be encapsulated within cucurbiturils, which are barrel-shaped molecules with a hydrophobic cavity . This encapsulation can affect the reactivity of the platinum center and the cytotoxicity of the complex .
Synthesis Analysis
The synthesis of Pt-Dpzm involves the reaction of the dinuclear platinum complex with guanosine and adenosine . At 60 °C, the complex reacts with guanosine two-fold slower than cisplatin . With adenosine, the complex reacts much slower, forming a range of different adducts through the N7 and either the N1 or N3 positions of the nucleoside .
Molecular Structure Analysis
The molecular structure of Pt-Dpzm has been examined using single crystal and powder X-ray diffraction . The structure shows that the complex forms with the dpzm ligand within the cucurbituril cavity and with the platinum groups just beyond the macrocycle portals . Binding is stabilized through hydrophobic interactions and six hydrogen bonds between the platinum ammine ligands and the dpzm pyrazole amine to the cucurbituril carbonyls .
Chemical Reactions Analysis
The chemical reactions of Pt-Dpzm involve the formation of Pt-DNA adducts that prevent replication and transcription of DNA, leading to apoptosis of the cancer cells . The complex forms an array of adducts vastly different from cisplatin . The two greatest blockages occurred at adenine residues, with possible interstrand and intrastrand AA and AG adducts being formed .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pt-Dpzm have been studied using NMR spectroscopy and molecular modeling . Upon encapsulation within cucurbiturils, the non-exchangeable proton resonances of the complex show significant upfield shifts in 1H NMR spectra .
Scientific Research Applications
Seizures Induced by Pentylenetetrazole in the Adult Zebrafish
- Study Overview : Investigated the mechanisms of seizures using Pentylenetetrazole (PTZ) in adult zebrafish. This study offers insights into the behavioral characterization of PTZ-induced seizures, which is relevant for understanding the effects of convulsant agents like Pt-Dpzm (Mussulini et al., 2013).
Chemical Protein Modification for Post-Translational Mimicry
- Key Findings : Discusses how post-translational modifications (PTMs) of proteins can lead to a higher structural and functional diversity, which is critical for understanding the complex outputs of gene products. This study could be relevant for understanding the complex interactions of Pt-Dpzm at a molecular level (Kasteren et al., 2007).
Dinuclear Platinum Complexes with Dipyrazolylmethane Ligand
- Research Focus : Examines the preparation and characterization of platinum complexes with dipyrazolylmethane (dpzm), which is closely related to Pt-Dpzm. This research is crucial for understanding the structural and chemical properties of such complexes (Broomhead, Rendina, & Sterns, 1992).
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Biological Processes
- Insights Provided : Discusses the development of QM/MM methods for studying chemical reactions involving significant charge separation, which could be relevant for understanding the interactions and applications of Pt-Dpzm in biological systems (Riccardi et al., 2006).
Scintillating Fiber Devices for Particle Therapy Applications
- Application Area : This study on particle therapy (PT) in treating solid tumors with charged ions relates to the potential use of Pt-Dpzm in medical applications, especially in cancer therapy (Mattei et al., 2018).
pH/NIR Light-Controlled Multidrug Release for Cancer Therapy
- Innovation in Therapy : Reports an intelligent composite hydrogel for photothermal therapy (PTT) and multidrug chemotherapy. The relevance of this research to Pt-Dpzm lies in its potential application in combined therapy modalities for cancer treatment (GhavamiNejad et al., 2016).
Future Directions
properties
IUPAC Name |
platinum(2+);4-(1H-pyrazol-4-ylmethyl)-1H-pyrazole;tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4.4ClH.2Pt/c2*1(6-2-8-9-3-6)7-4-10-11-5-7;;;;;;/h2*2-5H,1H2,(H,8,9)(H,10,11);4*1H;;/q;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUZFSMKMFFYMI-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC2=CNN=C2.C1=C(C=NN1)CC2=CNN=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl4N8Pt2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930896 | |
Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pt-Dpzm | |
CAS RN |
140657-78-9 | |
Record name | Bis(4,4'-dipyrazolylmethane-N,N')-bis(dichloroplatinum II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140657789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.